2-Decyl-1,3-dioxane

Description

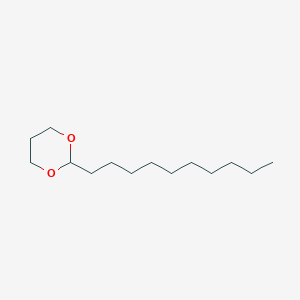

2-Decyl-1,3-dioxane is a six-membered cyclic ether with a decyl (C₁₀H₂₁) substituent at the 2-position of the 1,3-dioxane ring. The molecular formula is C₁₄H₂₈O₂, with a molecular weight of 228.37 g/mol. The compound is synthesized via acid-catalyzed condensation of a decyl-substituted carbonyl compound (e.g., decanal or a ketone) with ethylene glycol, a method consistent with other 1,3-dioxane derivatives .

The decyl group imparts significant hydrophobicity, enhancing solubility in nonpolar solvents and influencing thermal stability. Such alkyl-substituted dioxanes are often used as intermediates in organic synthesis, stabilizers, or surfactants due to their amphiphilic nature.

Properties

CAS No. |

6316-42-3 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

2-decyl-1,3-dioxane |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-11-14-15-12-10-13-16-14/h14H,2-13H2,1H3 |

InChI Key |

OPLZSWKPVPZXQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1OCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxanes, including 2-Decyl-1,3-dioxane, can be synthesized from carbonyl compounds and 1,3-diols in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the condensation of a carbonyl compound (such as an aldehyde or ketone) with 1,3-propanediol. The presence of a catalyst like toluenesulfonic acid in refluxing toluene facilitates the continuous removal of water from the reaction mixture, enhancing the yield .

Industrial Production Methods: Industrial production of 1,3-dioxanes often employs similar methods but on a larger scale. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Decyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dioxane ring and the decyl group.

Common Reagents and Conditions:

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) can react with 1,3-dioxanes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .

Scientific Research Applications

2-Decyl-1,3-dioxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Decyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The dioxane ring’s stability and reactivity allow it to participate in various chemical reactions, influencing the compound’s overall behavior. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Decyl-1,3-dioxane, a comparative analysis with structurally related dioxanes is provided below:

Table 1: Structural and Functional Comparisons

Key Insights

Substituent Effects :

- Alkyl Chain Length : Longer chains (e.g., decyl vs. pentyl) increase hydrophobicity and thermal stability but reduce reactivity with polar reagents. For instance, 2-pentadecyl-1,3-dioxane is nearly insoluble in water, whereas 2-methyl-2-pentyl-1,3-dioxane exhibits partial solubility .

- Aryl vs. Alkyl : Aryl-substituted dioxanes (e.g., 2-(2,4-dichlorophenyl)-1,3-dioxane) demonstrate biological activity (e.g., antimicrobial) due to electron-withdrawing groups, unlike alkyl derivatives .

Conformational Behavior :

Substituent position critically affects conformational equilibria. For example, 5-methyl-1,3-dioxanes exhibit a slight preference for equatorial conformers (ΔG° = 0.83 kcal/mol), while substituents at C2 (e.g., decyl) induce greater steric effects, stabilizing chair conformations .

Synthetic Utility: Alkyl-substituted dioxanes (e.g., 2-decyl) are preferred in surfactant formulations due to their nonpolar tails. Halogenated aryl derivatives are prioritized in drug discovery for their target-specific interactions .

Table 2: Physical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) | Water Solubility (mg/L) |

|---|---|---|---|---|

| This compound | 228.37 | 290–300 | 5.8 | <1 |

| 2-Pentadecyl-1,3-dioxane | 312.50 | >300 | 9.2 | Insoluble |

| 4,4-Dimethyl-1,3-dioxane | 116.16 | ~150 | 1.2 | 1,000 |

| 2-(2,4-Dichlorophenyl)-1,3-dioxane | 237.10 | 220–230 | 3.5 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.